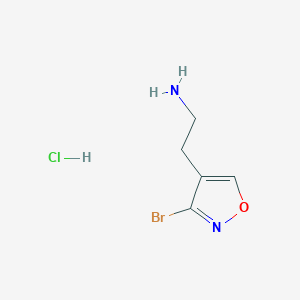
2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The InChI code for this compound is provided in the resources .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized using different techniques. For instance, Bach and Bridges (1982) detailed the synthesis of a related compound, 2-Bromo-[1-14C]ethanamine hydrobromide, highlighting the use of fractional vacuum sublimation for purification (Bach & Bridges, 1982).
Biological and Pharmacological Research
- Antimicrobial Activity : A study by Kumbhare et al. (2013) investigated the antimicrobial properties of novel ethanamine derivatives, indicating their potential use in addressing bacterial and fungal infections (Kumbhare et al., 2013).
- Neuropharmacological Evaluation : Kumar (2013) synthesized and evaluated 1,2-oxazole derivatives for antidepressant and anti-anxiety activities, demonstrating the utility of such compounds in neuropharmacology (Kumar, 2013).
Material Science and Coordination Chemistry
- Ligand Coordination Studies : Mardani (2020) explored the coordination of an oxazolidine ligand with different salts, including a compound structurally similar to 2-(3-Bromo-1,2-oxazol-4-yl)ethanamine hydrochloride, for potential applications in material science (Mardani, 2020).
DNA Binding and Cytotoxicity Studies
- DNA Interaction and Cytotoxicity : Kumar et al. (2012) conducted a study on Cu(II) complexes with tridentate ligands, including compounds related to 2-(3-Bromo-1,2-oxazol-4-yl)ethanamine hydrochloride, to understand their DNA binding properties and potential cytotoxic effects (Kumar et al., 2012).
Future Directions
The future research directions for “2-(3-Bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, these compounds may have potential applications in the development of new therapeutic agents .
Mechanism of Action
Target of Action
Oxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to different biological responses . The specific mode of action can depend on the particular structure and substitution pattern of the oxazole derivative .
Properties
IUPAC Name |
2-(3-bromo-1,2-oxazol-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O.ClH/c6-5-4(1-2-7)3-9-8-5;/h3H,1-2,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRMYWJYKPGAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)Br)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B2402932.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)
![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)
![3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2402940.png)
![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)



![N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide](/img/structure/B2402948.png)




![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)
